tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid
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Overview
Description
tert-Butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid: is a chemical compound with the molecular formula C9H16N2O2·C2HF3O2 and a molecular weight of 298.26 g/mol . This compound is often used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid typically involves the reaction of tert-butyl 2-amino-4-cyanobutanoate with trifluoroacetic acid. The reaction conditions often include maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s purity and yield .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce various amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a precursor for synthesizing biologically active molecules .
Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It may be used in drug development and as a reference compound in pharmacological studies .
Industry: Industrially, this compound is used in the production of various chemicals and materials. It may also be employed in quality control and analytical testing .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- tert-Butyl 2-amino-4-cyanobutanoate
- tert-Butyl 2-amino-4-cyanobutanoate hydrochloride
- tert-Butyl 2-amino-4-cyanobutanoate acetate
Comparison: Compared to similar compounds, tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid is unique due to its trifluoroacetate group, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic and analytical applications .
Properties
IUPAC Name |
tert-butyl 2-amino-4-cyanobutanoate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.C2HF3O2/c1-9(2,3)13-8(12)7(11)5-4-6-10;3-2(4,5)1(6)7/h7H,4-5,11H2,1-3H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPHSVKAQKJAFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC#N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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